4-Fluorophenyl acetate

概要

説明

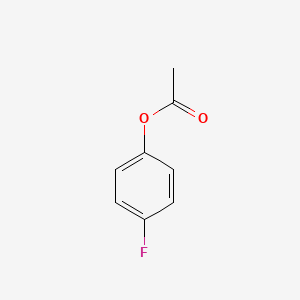

4-Fluorophenyl acetate is an organic compound with the molecular formula C8H7FO2. It is a clear, colorless liquid with a boiling point of 197°C and a density of 1.178 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

4-Fluorophenyl acetate can be synthesized through the reaction of 4-fluorophenol with acetic anhydride in the presence of sodium acetate. The reaction is typically carried out in benzene under reflux conditions for about 2 hours . The general reaction scheme is as follows:

4-Fluorophenol+Acetic Anhydride→4-Fluorophenyl Acetate+Acetic Acid

化学反応の分析

4-Fluorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-fluorophenol and acetic acid.

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents like potassium permanganate.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluorophenyl acetate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly prominent in the development of analgesics and anti-inflammatory drugs, enhancing their therapeutic efficacy. For example, the incorporation of fluorine into drug molecules can improve metabolic stability and bioactivity, making this compound a valuable building block in medicinal chemistry .

Case Study: GABA-A Receptor Modulators

Research has identified compounds derived from this compound that act as positive allosteric modulators of the GABA-A receptor. These compounds exhibit improved metabolic stability compared to traditional drugs, indicating their potential in treating anxiety and related disorders .

Organic Synthesis

Fluorinated Compounds

In organic chemistry, this compound is utilized for synthesizing fluorinated compounds. The presence of fluorine often enhances biological activity compared to non-fluorinated analogs. This property is particularly beneficial in drug discovery, where fluorinated derivatives may exhibit superior pharmacological profiles .

Example: Transesterification Reactions

Recent studies have demonstrated the use of this compound as a substrate in transesterification reactions catalyzed by zinc complexes. The reaction yields aromatic alcohols and methyl acetate efficiently, showcasing its role as a reactant in organic synthesis .

Material Science

Specialty Polymers and Resins

this compound contributes to the formulation of specialty polymers and resins with enhanced thermal stability and chemical resistance. These materials are advantageous for coatings and adhesives used in various industrial applications .

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

Analytical Chemistry

Reagent in Chromatography

This compound acts as a reagent in various analytical techniques, including chromatography. It aids in identifying and quantifying other substances within complex mixtures, which is essential for quality control in pharmaceuticals .

Case Study: Chromatographic Analysis

A study focused on developing chromatographic methods to analyze positional isomers of fluorinated compounds highlighted the importance of this compound as a reference standard. The research demonstrated effective separation techniques crucial for ensuring product purity in pharmaceutical manufacturing .

Aromatherapy and Fragrance Industry

Fragrance Production

The pleasant aroma of this compound makes it a popular choice in producing fragrances and essential oils. Its unique scent profile enhances product appeal, making it valuable in the cosmetic and aromatherapy markets .

作用機序

The mechanism of action of 4-fluorophenyl acetate primarily involves its hydrolysis to 4-fluorophenol and acetic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process can be represented as follows:

4-Fluorophenyl Acetate+H2O→4-Fluorophenol+Acetic Acid

類似化合物との比較

4-Fluorophenyl acetate can be compared with other similar compounds such as:

4-Fluorophenol: The parent compound from which this compound is derived. It has similar chemical properties but lacks the ester functional group.

4-Fluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of an acetate group. It is used in different synthetic applications.

4-Fluorobenzoic Acid: An oxidation product of this compound, used in the synthesis of various organic compounds.

This compound is unique due to its ester functional group, which makes it a versatile intermediate in organic synthesis and various industrial applications .

生物活性

4-Fluorophenyl acetate (CHFO) is an organic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from acetic acid and 4-fluorophenol. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological activity. The molecular structure can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 154.14 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced pharmacological properties, including:

- Anti-inflammatory Activity : Compounds similar to this compound have shown potential in reducing inflammation through various biochemical pathways.

- Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit tumor growth, although specific data on this compound remains limited.

- Analgesic Effects : The compound may also exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Synthesis Methods

Several synthesis methods have been developed for this compound. Common approaches include:

- Esterification Reaction : The reaction between 4-fluorophenol and acetic anhydride or acetyl chloride in the presence of a catalyst.

- Transesterification : Utilizing existing esters and exchanging their alkoxy groups with 4-fluorophenol.

Case Study: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of various phenyl-substituted analogs, including those with a 4-fluorophenyl group. The findings indicated that while some analogs exhibited moderate activity against cancer cell lines, others showed no significant growth-inhibitory effects (IC > 100 μg/ml) against gastric adenocarcinoma cells (MKN-74) .

Table of Related Compounds and Their Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anti-inflammatory | |

| Ethyl 2-(4-fluorophenyl)acetate | Analgesic and anticancer properties | |

| 4-Fluoroethylphenidate (4F-EPH) | Psychoactive effects |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, compounds with similar structures often demonstrate favorable absorption and distribution characteristics due to their lipophilic nature. Toxicological studies are necessary to fully understand the safety profile of this compound.

特性

IUPAC Name |

(4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOREXRHKZXVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193509 | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-51-6 | |

| Record name | 4-Fluorophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-fluoro-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for 4-Fluorophenyl acetate?

A1: this compound has the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. While a full spectroscopic analysis is not provided in the provided research, key structural information is given. For example, the presence of the furan-2(5H)-one core in a derivative of this compound is confirmed through bond length analysis of C7—C10 and C10—O3 using single-crystal structure determination. Additionally, 1H NMR and 19F NMR have been used to monitor the formation and reactions of this compound in enzymatic reactions.

Q2: How is this compound synthesized?

A2: One method involves a multi-step process starting with 4-Fluorophenol. First, 4-Fluorophenol undergoes esterification with acetic anhydride to yield this compound. This method is preferred over direct acylation of 4-Fluorophenol due to a higher yield. this compound can also be generated through the enzymatic Baeyer-Villiger oxidation of 4'-fluoroacetophenone by Pseudomonas fluorescens ACB or purified 4'-hydroxyacetophenone monooxygenase (HAPMO).

Q3: Is this compound stable under different pH conditions?

A3: Research suggests that this compound shows higher stability at a pH of 6 compared to a pH of 8. This difference in stability is attributed to the base-catalyzed hydrolysis of the ester bond, which is more pronounced at higher pH values.

Q4: Can this compound be used to study enzyme kinetics?

A4: Yes, this compound has been used as a substrate to study the kinetics of enzymatic reactions. For example, it has been utilized in investigating the aminolysis reaction with various amines, providing insights into the mechanism and reactivity of amine nucleophiles with ester substrates.

Q5: Are there computational studies on this compound or its derivatives?

A5: Yes, molecular orbital calculations, specifically at the STO-3G level of theory, have been performed on phenyl formate, a close analog of this compound. These computations revealed the conformational preference of phenyl formate for a nonplanar Z conformer and provided insights into the rotational barriers around the C(1)—O bond. While not directly on this compound, this study offers valuable information about the conformational behavior of similar phenyl esters.

Q6: Are there any known applications of this compound in material science?

A6: While direct applications in material science haven't been explicitly discussed in the provided research papers, this compound serves as a valuable building block in organic synthesis. Its derivatives, particularly those incorporating a &-butyrolactone core, have shown potential as antibacterial agents. This suggests potential applications in developing novel materials with antimicrobial properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。